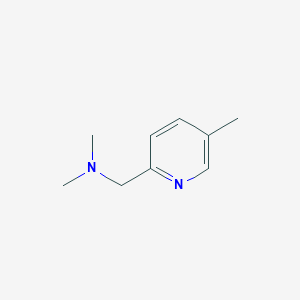

2-Pyridinemethanamine,N,N,5-trimethyl-

Description

2-Pyridinemethanamine, N,N,5-trimethyl- is a substituted pyridine derivative featuring a methanamine group at the 2-position of the pyridine ring, with methyl substituents at the nitrogen atoms of the amine group and an additional methyl group at the 5-position of the aromatic ring. This compound belongs to a broader class of pyridinemethanamine derivatives, which are of interest in organic synthesis, coordination chemistry, and pharmaceutical research due to their tunable electronic and steric properties.

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

N,N-dimethyl-1-(5-methylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C9H14N2/c1-8-4-5-9(10-6-8)7-11(2)3/h4-6H,7H2,1-3H3 |

InChI Key |

KRWAHQIBXLDNAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanamine,N,N,5-trimethyl- can be achieved through several methods. One common approach involves the alkylation of 2-pyridinemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:

2-Pyridinemethanamine+Methyl Iodide→2-Pyridinemethanamine,N,N,5-trimethyl-

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinemethanamine,N,N,5-trimethyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanamine,N,N,5-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of 2-Pyridinemethanamine,N,N,5-trimethyl-.

Reduction: Amine derivatives with reduced nitrogen functionalities.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinemethanamine,N,N,5-trimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanamine,N,N,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) Halogenated Derivatives: (5-Bromopyridin-2-yl)methanamine (CAS 173999-23-0)

- Structure : Features a bromo substituent at the 5-position instead of a methyl group.

- Reactivity: The electron-withdrawing bromo group reduces the basicity of the amine compared to the methyl-substituted analogue. This enhances its suitability for cross-coupling reactions (e.g., Suzuki-Miyaura) but may limit its utility in stabilizing metal nanoparticles, as seen in low yields (20–44%) when 2-pyridinemethanamine derivatives are used in silver-catalyzed reactions .

- Applications : Used as a precursor for pharmaceuticals and agrochemicals due to its halogenated aromatic system .

b) N,N-Bis(2-Pyridinylmethyl) Derivative

- Reactivity : The additional pyridine rings enable polydentate coordination, making this compound effective in stabilizing transition metal complexes. This contrasts with the simpler trimethyl-substituted derivative, which lacks such coordination versatility .

- Applications : Relevant in catalysis and materials science for constructing metal-organic frameworks (MOFs) .

c) Alicyclic Analogues: 2-Isopropylidene-N,N,5-Trimethylcyclopentanemethylamine

- Structure : Replaces the pyridine ring with a cyclopentane system.

- Reactivity : The absence of aromaticity reduces conjugation effects, leading to higher basicity and nucleophilicity compared to pyridinemethanamine derivatives.

- Applications : Primarily explored in medicinal chemistry for modulating lipophilicity and bioavailability .

Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.